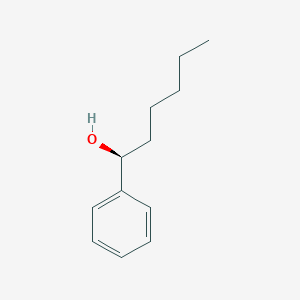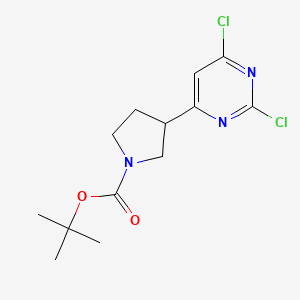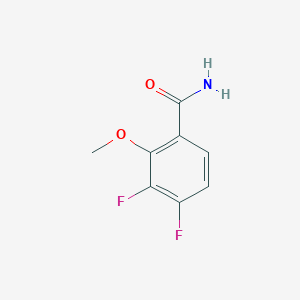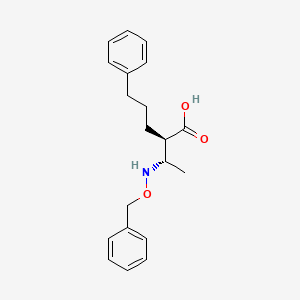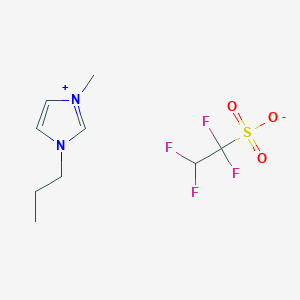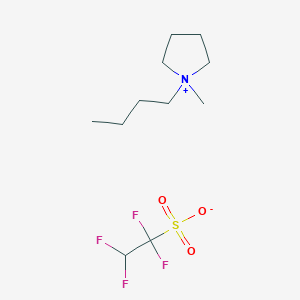
Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the fundamental constituents of living tissues and is present in many important compounds, including heme, the non-protein component of hemoglobin .
Synthesis Analysis
Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . The synthesis of N-substituted pyrroles can be achieved through the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis
The molecular formula of “Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate” is C6H5BrClNO2 . The molecular weight is 238.47 g/mol . The structure of the molecule can be represented as COC(=O)c1cc(Br)cn1C .Chemical Reactions Analysis
Pyrrole undergoes several types of chemical reactions. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles . The preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Physical And Chemical Properties Analysis
“Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate” is a solid at room temperature . The boiling point is not explicitly mentioned in the search results .科学研究应用
Synthesis of Pyrrole Derivatives with Anti-Cancer Activity
This compound serves as a precursor in the synthesis of substituted pyrroles, which are recognized as “privileged scaffolds” in medicinal chemistry. A recent study utilized Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate in a metal-free catalyzed oxidation/decarboxylative [3+2] cycloaddition sequence to access pyrroles with potential anti-cancer properties . These synthesized pyrroles were evaluated against various cancer cell lines, showing selective inhibition of cell proliferation.
Construction of Indole Derivatives
Indoles, which are prevalent in natural products and pharmaceuticals, often contain pyrrole units. The compound can be used to construct indole derivatives that play a significant role in cell biology and have applications in treating cancer, microbial infections, and various disorders .
Biochemical Research
As a biochemical reagent, Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate is used in life science research for the synthesis of biological materials or organic compounds. Its role is crucial in the study of biochemical pathways and interactions .
Microwave-Assisted Organic Synthesis
The compound is employed in microwave-assisted organic synthesis, which is a green chemistry approach that enhances reaction rates and selectivity. It is particularly useful in decarboxylative cyclization reactions to form heterocycles, a key structural motif in many biologically active compounds .
Tubulin Polymerization Inhibition
Substituted pyrroles derived from Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate have been shown to inhibit tubulin polymerization, which is a promising mechanism for the development of anti-cancer agents .
Synthesis of Natural Antibiotics
The compound is also a starting material for the synthesis of pyrrole-containing natural antibiotics like pyoluteorin. These antibiotics exhibit a broad spectrum of activity and are valuable in the development of new antimicrobial agents .
Development of Dual PPARα/γ Agonists
Pyrrole derivatives synthesized from this compound have been used to develop dual PPARα/γ agonists, such as saroglitazar. These agonists are important in the treatment of metabolic disorders like diabetes and hyperlipidemia .
Marine Natural Product Synthesis
Marineosin, a marine natural product that contains a pyrrole unit, can be synthesized using Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate . Such compounds are studied for their unique biological activities and potential therapeutic applications .
安全和危害
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
属性
IUPAC Name |
methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMCQCWHGHRKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)


![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)
![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)
